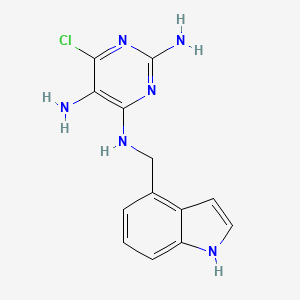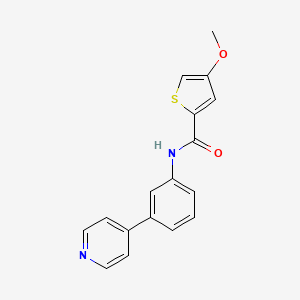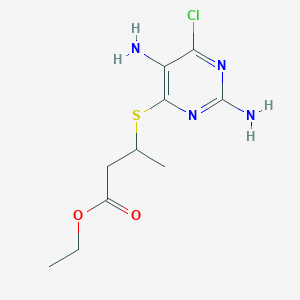![molecular formula C13H15ClIN5O2 B7433792 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol, also known as RPL-554, is a novel bronchodilator drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The drug is currently in the preclinical stage of development, and its potential therapeutic effects are being studied extensively.
Mechanism of Action
The exact mechanism of action of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol is not fully understood, but it is believed to work by activating the cyclic AMP (cAMP) signaling pathway in airway smooth muscle cells. This leads to relaxation of the smooth muscle and dilation of the airways, which improves breathing in patients with respiratory diseases.
Biochemical and Physiological Effects:
In addition to its bronchodilator and anti-inflammatory effects, 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterase 3 (PDE3), an enzyme that is involved in the regulation of cAMP levels in cells. 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol has also been shown to increase the production of nitric oxide (NO), a molecule that plays a key role in the regulation of vascular tone.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol for lab experiments is its high potency and selectivity, which make it a useful tool for studying the cAMP signaling pathway and its role in respiratory diseases. However, one limitation of the drug is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several potential future directions for research on 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol. One area of interest is the development of new formulations of the drug that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of interest is the study of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol in combination with other drugs, such as corticosteroids or beta-agonists, to determine whether it has synergistic effects. Finally, further research is needed to determine the safety and efficacy of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol in clinical trials, which will be an important step in the development of this promising new drug.
Synthesis Methods
The synthesis of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol involves several steps, starting with the reaction of 2,5-diamino-6-chloropyrimidine with 4-iodophenol to form an intermediate product. This intermediate is then reacted with 3-bromo-1-chloropropane to produce the final product, 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol. The synthesis of 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol has been the subject of extensive scientific research, with studies focusing on its potential therapeutic effects in respiratory diseases. In preclinical studies, 1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol has been shown to have bronchodilator effects, which make it a potential candidate for the treatment of COPD and asthma. The drug has also been shown to have anti-inflammatory effects, which may further enhance its therapeutic potential.
properties
IUPAC Name |
1-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClIN5O2/c14-11-10(16)12(20-13(17)19-11)18-5-8(21)6-22-9-3-1-7(15)2-4-9/h1-4,8,21H,5-6,16H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRZGOSVHKLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNC2=C(C(=NC(=N2)N)Cl)N)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClIN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)

![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)

![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)